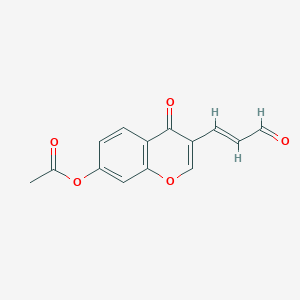
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, diphenyl groups, and a thiazole ring
Métodos De Preparación
The synthesis of (2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thioamides under acidic conditions to form the thiazole ring. The reaction conditions often require the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the process .
Análisis De Reacciones Químicas
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its potential as a lead compound for developing new therapeutic agents.
Medicine: The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties
Mecanismo De Acción
The mechanism of action of (2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context and the type of cells targeted .
Comparación Con Compuestos Similares
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits significant antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.
Diphenyl-N-heteroaromatic compounds: These compounds share structural similarities with the thiazole ring but may have different substituents, leading to variations in their biological activities and applications
Propiedades
Fórmula molecular |
C28H22N2OS |
|---|---|
Peso molecular |
434.6g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H22N2OS/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24/h2-20H,1H3 |
Clave InChI |
JMMGLOSZQWDRFO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(octyloxy)benzylidene]amine](/img/structure/B377562.png)





![3-(1-oxo-1H-benzo[f]chromen-2-yl)acrylaldehyde](/img/structure/B377577.png)

![2-[({4-Nitrophenyl}sulfanyl)amino]pyridine](/img/structure/B377582.png)

![2-Furaldehyde [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377584.png)
![Ethyl 2-({[({3-nitrobenzylidene}amino)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377587.png)
![2-Furaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377588.png)

